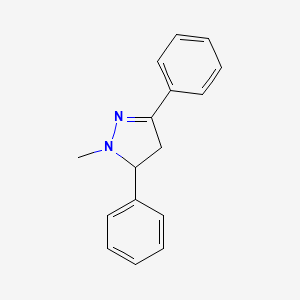

1-甲基-3,5-二苯基-4,5-二氢-1H-吡唑

描述

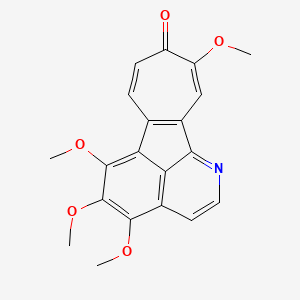

“1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole” is a derivative of the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazoles, including “1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a 5-membered ring with three carbon atoms and two nitrogen atoms . The specific structure of “1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole” would include additional phenyl groups attached to the 3 and 5 positions of the pyrazole ring, and a methyl group attached to the 1 position .

Chemical Reactions Analysis

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including cycloadditions and condensations .

科学研究应用

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives have been identified as potential antituberculosis agents . Their structural framework allows for the synthesis of compounds that can be effective against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The versatility of the pyrazole ring enables the incorporation of various substituents that can enhance the compound’s activity against tuberculosis .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of pyrazole derivatives make them valuable in the development of new therapeutic agents. They can inhibit the growth of various bacteria and fungi, which is crucial for treating infections caused by these microorganisms .

Anti-inflammatory Properties

Pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for the treatment of chronic inflammation and related disorders. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory diseases .

Anticancer Research

In anticancer research, pyrazole derivatives have shown promise due to their ability to interfere with the proliferation of cancer cells. They can act on specific pathways that are involved in the growth and spread of cancer, offering a targeted approach to cancer therapy .

Antidiabetic Activity

The antidiabetic activity of pyrazole derivatives is another area of interest. These compounds can influence the metabolic processes related to diabetes, such as insulin release and glucose uptake, providing a potential avenue for diabetes management .

Agricultural Chemistry: Pesticides

In agriculture, pyrazole derivatives are used to synthesize pesticides. Their chemical structure can be tailored to target specific pests, providing an effective means of protecting crops from various insects and diseases .

Molecular Docking Studies

Pyrazole derivatives are utilized in molecular docking studies to discover new drugs. They can bind to specific proteins or enzymes, allowing researchers to study their interactions and design drugs with improved efficacy and selectivity .

Chemical Synthesis: Catalysts

In chemical synthesis, pyrazole derivatives can act as catalysts. They can facilitate various chemical reactions, including those that are important for the production of pharmaceuticals and other chemicals .

未来方向

The future directions for “1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their synthesis techniques and biological activities . Their wide range of applications in various fields of science suggests that they will continue to be a focus of research .

作用机制

Target of Action

Similar compounds such as imidazole derivatives are known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

It is known that pyrazole derivatives can undergo nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift, resulting in the formation of various pyrazole derivatives . This process may influence the interaction of the compound with its targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 23631 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that 1-methyl-3,5-diphenyl-4,5-dihydro-1h-pyrazole may also have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of similar compounds .

属性

IUPAC Name |

2-methyl-3,5-diphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPZVVRXUMEVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438952 | |

| Record name | 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19268-74-7 | |

| Record name | 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main biological activity of the 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles discussed in the research?

A1: The research focuses on the ability of these compounds to act as inhibitors of human monoamine oxidase B (hMAO-B) [, ]. Thirty different derivatives of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles were synthesized and tested for their inhibitory activity against both hMAO isoforms (hMAO-A and hMAO-B).

Q2: How does the structure of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles influence their hMAO-B inhibitory activity?

A2: While the provided abstracts don't delve into specific structure-activity relationships, they highlight that the synthesized compounds were designed with variations in their structures [, ]. This suggests a planned investigation into how different substituents on the core 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold affect their interaction with hMAO-B and, consequently, their inhibitory potency. Full details of the structure-activity relationship would likely be found within the complete research articles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)

![4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid](/img/structure/B1243812.png)

![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)

![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)